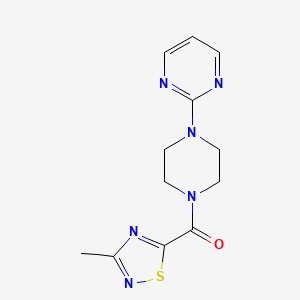

(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(3-methyl-1,2,4-thiadiazol-5-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N6OS/c1-9-15-10(20-16-9)11(19)17-5-7-18(8-6-17)12-13-3-2-4-14-12/h2-4H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBYCCDVEVOTJOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)N2CCN(CC2)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone likely involves multiple steps, including the formation of the thiadiazole and pyrimidine rings, followed by their coupling with the piperazine moiety. Typical reaction conditions might include:

Formation of Thiadiazole Ring: This could involve the cyclization of appropriate precursors under acidic or basic conditions.

Formation of Pyrimidine Ring: This might involve condensation reactions between suitable amines and carbonyl compounds.

Coupling Reactions: The final step could involve coupling the thiadiazole and pyrimidine rings with the piperazine ring using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis procedures, optimizing reaction conditions for yield and purity. This might involve:

Batch or Continuous Flow Reactors: To ensure consistent production.

Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone may undergo various chemical reactions, including:

Oxidation: Potentially forming sulfoxides or sulfones.

Reduction: Reducing functional groups to simpler forms.

Substitution: Replacing one functional group with another.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazole and piperazine exhibit significant antimicrobial properties. Studies have shown that similar compounds display moderate to good activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 12 µg/mL |

| B | S. aureus | 10 µg/mL |

| C | P. aeruginosa | 15 µg/mL |

These results suggest that the presence of the thiadiazole and piperazine structures enhances the antimicrobial efficacy of the compounds .

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. For example, investigations into related thiadiazole derivatives have shown promising results in inhibiting tumor cell growth through mechanisms such as the inhibition of tubulin polymerization .

Table 2: Antitumor Activity of Thiadiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| D | MCF-7 | 8.5 |

| E | HeLa | 7.2 |

| F | A549 | 9.0 |

These findings indicate that structural modifications can tune biological properties toward enhanced antitumor activity.

Anticonvulsant Activity

Thiadiazole derivatives have also been evaluated for their anticonvulsant effects. A study showed that certain compounds exhibited significant protection in seizure models, suggesting their potential use in treating epilepsy .

Table 3: Anticonvulsant Activity in Animal Models

| Compound | Model | Effective Dose (mg/kg) |

|---|---|---|

| G | PTZ-induced seizures | 24.38 |

| H | MES-induced seizures | 88.23 |

Case Study 1: Antimicrobial Efficacy

A study conducted on synthesized thiadiazole derivatives demonstrated their effectiveness against resistant strains of bacteria, highlighting their potential as novel antibiotics in an era of increasing antibiotic resistance.

Case Study 2: Cancer Treatment

In vitro studies on breast cancer cell lines showed that the compound significantly reduced cell viability compared to controls, suggesting its utility in developing new cancer therapies.

Case Study 3: Neurological Disorders

Research on animal models indicated that specific derivatives exhibited anticonvulsant effects comparable to standard medications, paving the way for further exploration in epilepsy treatment.

Mechanism of Action

The mechanism of action for (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone would depend on its specific interactions with molecular targets. This could involve:

Binding to Enzymes or Receptors: Modulating their activity.

Interacting with DNA or RNA: Affecting gene expression or protein synthesis.

Pathways Involved: Specific biochemical pathways that the compound influences.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects :

- Pyrimidin-2-yl (target compound) vs. pyridinyl (BMS series): Pyrimidine’s smaller size and hydrogen-bonding capacity may enhance selectivity for purine-binding targets (e.g., viral polymerases) .

- Trifluoromethylphenyl (): The CF₃ group increases metabolic stability and lipophilicity, favoring blood-brain barrier penetration compared to the target compound’s pyrimidine group .

- 2-Methoxyphenyl (BMS-883559): The methoxy group improves solubility but may reduce receptor affinity due to steric hindrance .

- Thiadiazole vs.

Pharmacokinetic and Pharmacodynamic Profiles

- Solubility : The pyrimidin-2-yl group in the target compound likely confers moderate aqueous solubility, intermediate between the polar triazolopyrazine (WHO-INN compound, ) and the hydrophobic trifluoromethylphenyl derivative .

- Metabolic Stability : The 3-methyl-thiadiazole moiety may reduce CYP450-mediated oxidation compared to unmethylated analogues (e.g., compounds in with morpholine-linked thiadiazoles) .

- Target Engagement : Molecular modeling suggests that the pyrimidine group could mimic adenine in ATP-binding pockets (e.g., kinase targets), whereas the BMS series’ oxazole-nitrophenyl groups may favor protease inhibition .

Patent and Clinical Relevance

- COVID-19 NMR Fragments (): Thiadiazole-morpholine hybrids demonstrate fragment-based targeting of viral proteins, supporting further exploration of the target compound’s antiviral applications .

Biological Activity

The compound (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone , identified by CAS Number 1448057-99-5, is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 290.35 g/mol. The structural components include a thiadiazole ring and a piperazine moiety, both known for their biological significance.

| Property | Value |

|---|---|

| CAS Number | 1448057-99-5 |

| Molecular Formula | |

| Molecular Weight | 290.35 g/mol |

Antimicrobial Activity

1,3,4-Thiadiazole derivatives, including the target compound, are known for their antimicrobial properties . Research indicates that derivatives with similar scaffolds exhibit significant activity against various bacterial strains. For instance, studies have shown that certain thiadiazole compounds possess Minimum Inhibitory Concentrations (MIC) lower than standard antibiotics like itraconazole .

Key Findings:

- Antibacterial Activity: The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Fungal Activity: It also demonstrates antifungal properties against strains like Aspergillus niger.

Anticancer Properties

The compound's structural features suggest potential anticancer activity . Thiadiazole derivatives have been extensively studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies:

- A study demonstrated that similar thiadiazole derivatives exhibited cytotoxic effects on cancer cell lines, leading to significant reductions in cell viability .

- Another research highlighted the role of the piperazine moiety in enhancing the anticancer efficacy of thiadiazole compounds by modulating signaling pathways involved in tumor growth .

Anti-inflammatory Effects

Research indicates that compounds containing thiadiazole rings can also possess anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses .

The biological activity of this compound is attributed to:

- Inhibition of Enzymatic Pathways: The compound may inhibit specific enzymes crucial for bacterial and cancer cell survival.

- Receptor Modulation: It may interact with various receptors involved in inflammation and cancer progression.

Q & A

Basic Research Questions

Q. What synthetic routes are available for (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thiol intermediates (e.g., 3-mercapto-1,2,4-triazoles) may react with activated carbonyl groups under basic conditions. Ethanol or DMF are common solvents, with triethylamine as a base to facilitate deprotonation. Reaction monitoring via TLC and purification by recrystallization (e.g., ethanol-DMF mixtures) are critical .

Q. How is structural confirmation achieved for this compound?

- Methodology : Use a combination of spectral techniques:

- NMR : and NMR to confirm hydrogen/carbon environments (e.g., piperazine protons at δ 2.5–3.5 ppm).

- IR : Stretching frequencies for thiadiazole (C=N at ~1600 cm) and carbonyl (C=O at ~1700 cm).

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection .

Q. What solvents and reaction conditions optimize yield?

- Methodology : Ethanol or acetonitrile at reflux (70–80°C) with catalytic triethylamine enhances nucleophilic substitution. For example, coupling 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with 4-(pyrimidin-2-yl)piperazine in ethanol yields ~65–75% after 6–8 hours .

Advanced Research Questions

Q. How can molecular docking predict biological targets for this compound?

- Methodology : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., kinases or GPCRs). The thiadiazole and pyrimidine moieties may bind to ATP pockets via π-π stacking and hydrogen bonding. Validate predictions with in vitro enzyme inhibition assays (IC determination) .

Q. How to resolve discrepancies in reported biological activity data?

- Methodology : Conduct systematic SAR studies:

- Variation : Modify substituents on the thiadiazole (e.g., methyl to ethyl) or piperazine (e.g., pyrimidin-2-yl to pyridin-4-yl).

- Assays : Compare activity across standardized assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity).

- Statistical analysis : Use ANOVA to identify significant structural contributors to activity .

Q. What experimental design is optimal for pharmacological profiling?

- Methodology : Adopt a split-plot design:

- Primary factors : Dose (e.g., 1–100 µM), exposure time (24–72 hours).

- Secondary factors : Cell lines (e.g., HEK293 vs. HepG2), assay type (apoptosis vs. proliferation).

- Replicates : 4–6 replicates per condition to ensure reproducibility .

Q. How to assess environmental stability and degradation pathways?

- Methodology : Use HPLC-MS to track degradation under UV light, pH extremes (2–12), and oxidative conditions (HO). Identify metabolites (e.g., hydrolyzed carbonyl or oxidized thiadiazole) and model half-life using first-order kinetics .

Contradiction Analysis

Q. Conflicting reports on solubility: Polar vs. nonpolar solvents?

- Resolution : Perform solubility screening using the shake-flask method:

- Polar solvents : DMSO (>50 mg/mL) due to piperazine’s basicity.

- Nonpolar solvents : <1 mg/mL in hexane.

- Intermediate : Ethanol (~10 mg/mL). Validate with DSC for polymorphic forms affecting solubility .

Q. Discrepancies in cytotoxicity across studies: Artifact or biological variability?

- Resolution :

Standardize assays : Use identical cell lines, passage numbers, and serum conditions.

Control for impurities : HPLC purity >98% to exclude confounding by synthetic byproducts.

Dose-response curves : Calculate Hill slopes to confirm mechanism consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.